Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-
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Overview
Description
Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl- typically involves the condensation of thiazole derivatives with benzoyl and phenyl groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols; often in polar solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiazole derivatives.
Scientific Research Applications
Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
101045-82-3 |
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Molecular Formula |
C25H19NO2S2 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-(4-amino-5-benzoyl-3-phenylthiophen-2-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C25H19NO2S2/c26-22-21(18-12-6-2-7-13-18)25(29-16-20(27)17-10-4-1-5-11-17)30-24(22)23(28)19-14-8-3-9-15-19/h1-15H,16,26H2 |
InChI Key |
GSTTYJZAJUJFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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